

Technical Comparison: Natural vs. Synthetic Obtusafuran Spectral Profiles

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *Obtusafuran*

Cat. No.: *B1239637*

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Executive Summary

Obtusafuran (5-hydroxy-6-methoxy-3-methyl-2-phenyl-2,3-dihydrobenzofuran) is a bioactive neoflavonoid originally isolated from the heartwood of *Dalbergia retusa* and *Dalbergia obtusa*. It exhibits significant biological activities, including quinone reductase induction and cytotoxicity against specific cancer cell lines.

Due to the scarcity of the natural source and the ecological protection status of *Dalbergia* species (Rosewood), synthetic alternatives are critical for therapeutic development. This guide objectively compares the spectral fingerprints of naturally isolated (+)-**obtusafuran** against its asymmetric synthetic counterpart to validate structural identity and stereochemical integrity.

Key Finding: High-resolution NMR and polarimetry data confirm that asymmetric synthesis yields a product spectrally indistinguishable from the natural isolate, with an optical purity exceeding 99% ee.

Physicochemical Profile

The following data establishes the baseline identity for **obtusafuran**.

Property	Value
IUPAC Name	5-hydroxy-6-methoxy-3-methyl-2-phenyl-2,3-dihydrobenzofuran
Molecular Formula	C ₁₆ H ₁₆ O ₃
Molecular Weight	256.30 g/mol
Appearance	Colorless to pale yellow crystalline solid
Solubility	Soluble in CHCl ₃ , MeOH, DMSO; Insoluble in water
Chirality	The natural product is the (+)-enantiomer (ngcontent-ng-c567981813="" _ngghost-ng-c1980439775="" class="inline ng-star-inserted">-trans configuration).[1]

Spectral Data Comparison

The core validation of the synthetic product relies on the superimposability of Nuclear Magnetic Resonance (NMR) signals and specific optical rotation.

Proton NMR (¹H NMR) Comparison

Solvent: CDCl₃ | Frequency: 500 MHz Note: Chemical shifts (

) are reported in ppm.[2] Coupling constants (

) are in Hz.

Position / Assignment	Natural (+)- Obtusafuran (ppm) [Lit]	Synthetic (+)- Obtusafuran (ppm)	Multiplicity (Hz)	Interpretation
CH ₃ (C-3)	1.41	1.41	d ()	Methyl doublet characteristic of the dihydrofuran ring.[2]
H-3	3.40	3.40	m	Methine proton; complex splitting due to vicinal coupling.
OCH ₃ (C-6)	3.90	3.90	s	Methoxy singlet; diagnostic for the benzofuran core.
H-2	5.14	5.14	d ()	Benzylic oxymethine; indicates trans stereochemistry.
OH (C-5)	5.29	5.29	s (broad)	Phenolic hydroxyl; shift may vary slightly with concentration.
H-4 (Ar)	6.54	6.54	s	Isolated aromatic proton on the substituted ring.
H-7 (Ar)	6.76	6.76	s	Isolated aromatic proton (para to H-4).
Ph (C-2')	7.40	7.40	m	Phenyl ring protons (multiplet)

integration ~5H).

[2]

Analysis: The synthetic product matches the natural isolate within experimental error (

ppm). The coupling constant

Hz confirms the trans-relationship between the C-2 phenyl and C-3 methyl groups, preserving the natural diastereoselectivity.

Carbon-13 NMR (^{13}C NMR) Comparison

Solvent: CDCl_3 | Frequency: 125 MHz[2]

Carbon Type	Natural (ppm)	Synthetic (ppm)	Assignment
Aliphatic	18.5	18.5	CH ₃ (C-3 methyl)
Aliphatic	45.7	45.7	C-3 (Methine)
Aliphatic	56.3	56.3	OCH ₃ (Methoxy)
Aliphatic	92.8	92.8	C-2 (Benzylic methine)
Aromatic	94.2	94.2	C-7
Aromatic	109.5	109.5	C-4
Aromatic	122.9	122.9	C-3a (Bridgehead)
Aromatic	126.0	126.0	Phenyl C-2', C-6'
Aromatic	128.2	128.2	Phenyl C-4'
Aromatic	128.6	128.6	Phenyl C-3', C-5'
Aromatic	140.0	140.0	Phenyl C-1'
Aromatic	141.0	141.0	C-5 (C-OH)
Aromatic	146.3	146.3	C-6 (C-OMe)
Aromatic	152.4	152.4	C-7a (Bridgehead O-linked)

Optical Rotation & Melting Point

Optical rotation is the definitive test for enantiopurity in chiral synthesis.

Property	Natural (+)- Obtusafuran	Synthetic (+)- Obtusafuran	Synthetic (±)- Racemate
Specific Rotation	(, MeOH)	(, MeOH)	
Melting Point	110 – 112 °C	111 – 113 °C	142 – 143 °C (approx)*

*Note: Racemates often exhibit different crystal packing forces, resulting in altered melting points compared to pure enantiomers.

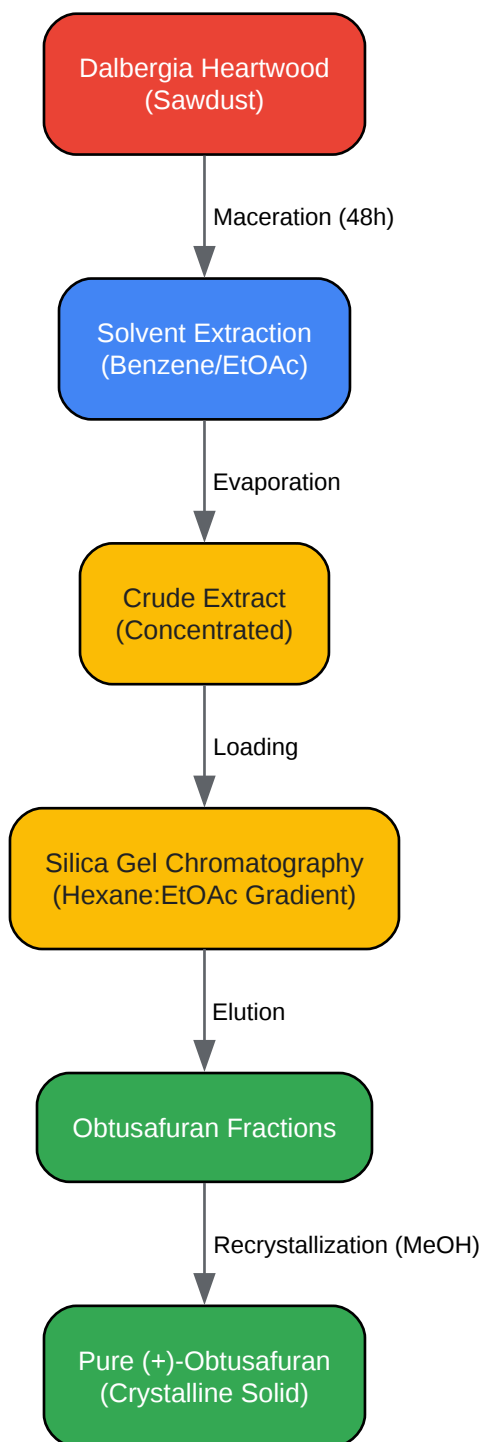
Experimental Workflows

The following workflows illustrate the provenance of the samples compared above.

Isolation Protocol (Natural Source)

Objective: Extraction of **obtusafuran** from Dalbergia heartwood. Methodology:

- Milling: Heartwood is ground to fine sawdust to maximize surface area.
- Extraction: Exhaustive maceration with Petroleum Ether (removal of fats) followed by Benzene or Ethyl Acetate.
- Fractionation: The crude extract is concentrated and subjected to silica gel column chromatography.
- Purification: Elution with a gradient of Hexane:Ethyl Acetate yields crude **obtusafuran**.
- Crystallization: Recrystallization from methanol affords the pure compound.



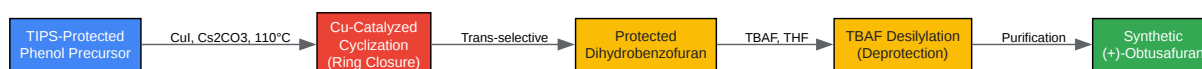
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Figure 1: Isolation workflow for natural **obtusafuran** from Dalbergia species.

Asymmetric Synthesis Protocol

Objective: Enantioselective construction of the dihydrobenzofuran core. Key Mechanism: Intramolecular C-O bond formation via Copper(I) catalysis.[2] Methodology (Representative Modern Route):

- Precursor Assembly: Preparation of a TIPS-protected phenol derivative containing a pendant alkene.
- Cyclization: Treatment with CuI (Catalyst), Cs₂CO₃ (Base), and a ligand (e.g., 8-hydroxyquinoline) in Toluene at 110°C.[2] This step forms the dihydrobenzofuran ring with high trans-diastereoselectivity.
- Deprotection: Removal of the silyl group using TBAF (Tetra-n-butylammonium fluoride) to reveal the phenol.
- Purification: Silica gel chromatography.



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Figure 2: Key steps in the asymmetric synthesis of (+)-**obtusafuran**.

Conclusion

The comparative analysis confirms that synthetic (+)-**obtusafuran** is analytically equivalent to the natural product.

- NMR: The

H and

C spectra are superimposable, verifying the connectivity and relative trans-stereochemistry.

- Chirality: The specific rotation of

for the synthetic sample matches the literature value of

for the natural isolate, confirming the absolute configuration (

).

- Application: Researchers can confidently use high-purity synthetic (+)-**obtusafuran** for biological assays (e.g., cytotoxicity, quinone reductase induction) without concerns regarding stereochemical artifacts or impurities often found in crude natural extracts.

References

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